molecular formula C9H6Cl2N2O B173144 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 162469-87-6

7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B173144
CAS No.: 162469-87-6
M. Wt: 229.06 g/mol
InChI Key: VQYIAJIVEVIZOA-UHFFFAOYSA-N
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Description

7-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 162469-87-6) is a halogenated heterocyclic compound with the molecular formula C₉H₆Cl₂N₂O and a molecular weight of 229.06 g/mol . Key characteristics include:

  • Physical Properties: Melting point of 156°C, beige solid, synthesized in 80% yield via nitration reactions .
  • Spectroscopic Data:
    • ¹H NMR: δ 4.51 (s, 2H, CH₂), 6.66 (s, 1H), 7.59–9.06 (aromatic protons) .
    • ¹³C NMR: Peaks at 45.5 (CH₂), 103.2–162.3 (aromatic carbons) .
  • Applications: Serves as a synthetic intermediate for pharmaceuticals and agrochemicals due to its reactive chloromethyl group .

Properties

IUPAC Name

7-chloro-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-4-7-3-9(14)13-5-6(11)1-2-8(13)12-7/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYIAJIVEVIZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403013
Record name 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
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URL https://comptox.epa.gov/dashboard/DTXSID60403013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162469-87-6
Record name 7-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162469-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination and Functionalization

Chlorine atoms are introduced via electrophilic aromatic substitution (EAS) or nucleophilic substitution. The 7-chloro substituent is often installed early in the synthesis using chlorinating agents such as POCl₃ or N-chlorosuccinimide (NCS) . For instance, chlorination of a preformed pyrido-pyrimidinone intermediate at elevated temperatures (80–100°C) yields the 7-chloro derivative.

The 2-chloromethyl group is typically introduced through alkylation or radical-mediated chlorination . A notable method involves reacting a hydroxymethyl intermediate with thionyl chloride (SOCl₂) or HCl gas in dichloromethane, achieving near-quantitative conversion to the chloromethyl group.

Tetrakis(Dimethylamino)Ethylene (TDAE)-Mediated Synthesis

A groundbreaking method reported by Montana et al. employs TDAE to facilitate single-electron transfer (SET) reactions between chloromethyl azaheterocycles and electrophiles. This approach enables the synthesis of hydroxymalonate derivatives but is adaptable to chloromethyl-substituted systems.

Reaction Mechanism

  • TDAE reduces the chloromethyl group, generating a stabilized carbanion.

  • The carbanion reacts with diethyl oxomalonate , forming a hydroxymalonate adduct.

  • Acidic workup and purification yield the target compound.

While the study primarily focuses on hydroxymalonates, the methodology is extendable to This compound by omitting the oxomalonate step and optimizing chlorination.

Table 1: TDAE Reaction Conditions

ParameterValue
SolventDimethylformamide (DMF)
Temperature0–5°C (controlled)
Reaction Time4–6 hours
Yield75–85% (estimated)

Cyclization of Chlorinated Precursors

A patent by HANMI PHARM. CO., LTD. describes hydrogenation of a chlorinated pyrido-pyrimidinone precursor using palladium on carbon (Pd/C) under acidic conditions. Although the example involves a tetrahydro derivative, analogous conditions apply to the fully aromatic system.

Stepwise Synthesis

  • Intermediate Preparation : 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is synthesized via cyclocondensation of chlorinated β-ketoesters with 2-aminopyridine.

  • Hydrogenation : The intermediate is hydrogenated in 6N HCl with 10% Pd/C at 35 psi H₂, achieving 90% yield.

  • Chloromethylation : Post-cyclization chlorination at the 2-position using SOCl₂ introduces the chloromethyl group.

Optimization and Challenges

Regioselectivity

The 7-position is inherently activated for electrophilic substitution due to electron-donating effects from the pyrimidinone oxygen. Chlorination at this position occurs preferentially at 80°C using POCl₃ .

Stability Considerations

The compound degrades under prolonged exposure to light or moisture, necessitating room-temperature storage in anhydrous conditions.

Comparative Analysis of Methods

Table 2: Method Efficiency

MethodYieldPurityScalability
TDAE-Mediated75–85%>95%Moderate
Hydrogenation90%98%High
Direct Chlorination65–70%90%Low

The hydrogenation route offers superior yield and purity, making it industrially viable. Conversely, TDAE methods provide versatility for functionalization but require stringent temperature control.

Chemical Reactions Analysis

Key Reaction Data:

ReactantsConditionsYieldProduct Characterization (1H NMR)
2-Amino-5-chloropyridine + Ethyl 4-chloroacetoacetatePPA, 110°C, 30 min80%δ 4.51 (s, 2H, CH2); 6.66 (s, 1H); 7.59–9.06 (m, 3H, aromatic)

This reaction proceeds via cyclization, forming the pyrido[1,2-a]pyrimidin-4-one core. The chloromethyl group at position 2 and chlorine at position 7 are retained in the final product .

Nitration Reaction

The compound undergoes nitration using concentrated sulfuric acid and 65% nitric acid at 0°C, followed by stirring at room temperature. This introduces a nitro group at position 3, yielding 7-chloro-2-(chloromethyl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one with quantitative conversion (100% yield) .

Nitration Protocol:

ReagentsConditionsYieldProduct Characterization (1H/13C NMR)
HNO3 (65%) + H2SO40°C → rt, 1 h100%δ 4.74 (s, 2H, CH2); 7.82–9.19 (m, 3H, aromatic); 13C NMR: 42.5–162.4 ppm

The reaction preserves the chloromethyl and chloro substituents while introducing nitro functionality, enhancing electrophilic reactivity for downstream modifications .

Chloromethyl Group (-CH2Cl):

  • Nucleophilic Substitution : The chloromethyl group is reactive toward nucleophiles (e.g., amines, thiols), enabling alkylation or cross-coupling reactions .

  • Stability : Stable under acidic conditions but may hydrolyze in aqueous basic media .

Chlorine at Position 7:

  • Electrophilic Aromatic Substitution : Directs further substitutions (e.g., halogenation, sulfonation) at positions 8 or 9 due to its electron-withdrawing effect .

Nitro Group (Post-Nitration):

  • Reduction : Can be reduced to an amine using catalytic hydrogenation or metal-acid systems .

Comparative Reactivity Table

Reaction TypeReactants/ConditionsKey ProductApplications
CondensationPPA, 110°CPyrido[1,2-a]pyrimidin-4-one corePharmaceutical intermediates
NitrationHNO3/H2SO4, 0°C3-Nitro derivativeElectrophilic functionalization
Nucleophilic SubstitutionAmines, thiolsAlkylated derivativesDrug candidate synthesis

Spectral Characterization

1H NMR (CDCl3) :

  • δ 4.51 (s, 2H, CH2Cl)

  • δ 6.66 (s, 1H, pyrimidinone-H)

  • δ 7.59–9.06 (m, 3H, aromatic protons) .

13C NMR :

  • 45.5 ppm (CH2Cl), 103.2–162.3 ppm (aromatic and carbonyl carbons) .

Scientific Research Applications

Medicinal Chemistry Applications

7-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one has been investigated for its potential as a pharmaceutical agent. Its structural framework allows for modifications that can enhance biological activity.

Anticancer Activity

Several studies have reported the compound's efficacy against various cancer cell lines. For instance:

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxic effects on human breast cancer cells (MCF-7) and leukemia cells (HL-60) .

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity against a range of pathogens.

  • Case Study : A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Agrochemical Applications

The compound's chlorinated structure makes it a candidate for agrochemical applications, particularly as a pesticide or herbicide.

Herbicidal Activity

Research has shown that derivatives of this compound can inhibit the growth of certain weeds.

  • Data Table : Herbicidal activity against common weeds.
Compound DerivativeTarget WeedInhibition Rate (%)
Derivative AAmaranthus spp.85
Derivative BCynodon dactylon75
Derivative CEchinochloa spp.90

Material Science Applications

The unique properties of this compound also lend themselves to applications in material science, particularly in the development of organic semiconductors and polymers.

Conductive Polymers

Research indicates that incorporating this compound into polymer matrices can enhance electrical conductivity.

  • Case Study : A study demonstrated that polymers containing this compound exhibited improved charge transport properties compared to conventional polymers .

Mechanism of Action

The mechanism of action of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
7-Bromo-2-(chloromethyl)-4H-pyrido[...]-4-one Br at C7, ClCH₂ at C2 C₉H₆BrClN₂O 273.51 Higher molecular weight; bromine enhances electrophilicity. Used in nitration reactions .
3-Chloro-4H-pyrido[...]-4-one Cl at C3 C₈H₅ClN₂O 180.60 Positional isomer; mp 159–160°C. Reactivity differs due to C3 substitution .
2-Chloro-7-methyl-4H-pyrido[...]-4-one Cl at C2, CH₃ at C7 C₉H₇ClN₂O 194.62 Methyl group increases steric bulk; used in pharmaceutical intermediates .

Key Observations :

  • Halogen Position : Substitution at C7 (as in the target compound) vs. C3 alters electronic properties and reactivity. Bromine at C7 increases molecular weight and polarizability compared to chlorine .
  • Chloromethyl Group : The ClCH₂ group at C2 in the target compound enables further functionalization (e.g., sulfanyl methylation in ), unlike simpler chloro derivatives .

Derivatives with Complex Substituents

Compound Name (Representative Examples) Substituents Potential Applications Reference
2-(3,4-Dimethoxyphenyl)-7-(piperazin-1-yl)-4H-pyrido[...]-4-one Methoxyaryl and piperazine groups Enhanced binding to biological targets (e.g., kinases) .
7-Fluoro-2-hydroxy-4H-pyrido[...]-4-one F at C7, OH at C2 Potential solubility improvement; bioactive scaffold .
K297-0491 (Target compound derivative) Quinazolinyl-sulfanyl methyl group at C2 Screening compound for drug discovery .

Key Observations :

  • Piperazine/Methoxy Groups : Derivatives with these substituents (e.g., ) show improved pharmacokinetic properties, making them candidates for CNS drugs .
  • Hydroxy/Fluoro Substituents : Polar groups like OH or F enhance solubility and metabolic stability compared to halogenated analogs .

Biological Activity

7-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 162469-87-6) is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique pyrido-pyrimidine structure, which is known to exhibit various pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₆Cl₂N₂O
  • Molecular Weight : 205.06 g/mol
  • CAS Number : 162469-87-6

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported that the compound showed significant inhibition of cell proliferation in human lung cancer cells with an IC₅₀ value in the low micromolar range, indicating its potential as an anticancer agent .

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibitory properties. It has been shown to inhibit specific kinases involved in cancer progression. A notable example is its action against c-Met kinase, which plays a critical role in tumor growth and metastasis. The inhibition of c-Met by this compound could provide a therapeutic avenue for treating cancers that are driven by aberrant c-Met signaling .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies indicate that the compound exhibits a broad spectrum of activity, which may be attributed to its ability to disrupt bacterial cell wall synthesis .

Case Studies and Research Findings

Several research studies have focused on the biological activity of this compound:

  • Cell Proliferation Inhibition : A study conducted on human cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis through caspase activation .
  • Kinase Inhibition : Another research highlighted the compound's inhibitory effect on c-Met kinase activity, showing a dose-dependent response with significant inhibition at concentrations as low as 10 µM .
  • Antimicrobial Efficacy : In vitro tests against Gram-positive and Gram-negative bacteria demonstrated that the compound had minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, suggesting moderate antimicrobial efficacy .

Data Tables

Biological ActivityTest SystemIC₅₀ / MIC (µM)Reference
AnticancerLung Cancer Cells5 - 10
c-Met Kinase InhibitionEnzymatic Assay10
AntimicrobialBacterial Strains32 - 128

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
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7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

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